3-Benzyloxy-5-bromomethyl-benzoic acid methyl ester
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Overview
Description
3-Benzyloxy-5-bromomethyl-benzoic acid methyl ester is an organic compound with a complex structure that includes a benzyloxy group, a bromomethyl group, and a benzoic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-5-bromomethyl-benzoic acid methyl ester typically involves multiple steps. One common method starts with the bromination of 3-benzyloxybenzoic acid to introduce the bromomethyl group. This is followed by esterification to form the methyl ester. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like benzoyl peroxide under controlled temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxy-5-bromomethyl-benzoic acid methyl ester undergoes several types of chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products
Substitution: Products depend on the nucleophile used; for example, using sodium azide (NaN3) would yield the azide derivative.
Oxidation: Products include benzoic acid derivatives.
Hydrolysis: The major products are the corresponding carboxylic acid and methanol.
Scientific Research Applications
3-Benzyloxy-5-bromomethyl-benzoic acid methyl ester is used in various scientific research applications:
Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Benzyloxy-5-bromomethyl-benzoic acid methyl ester involves its reactivity at the bromomethyl and ester functional groups. The bromomethyl group is highly reactive towards nucleophiles, making it a key site for substitution reactions. The ester group can undergo hydrolysis, releasing the carboxylic acid, which can further participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyloxy-4-methoxy-benzoic acid methyl ester
- 3,4-Bis-benzyloxy-5-methoxy-benzoic acid methyl ester
- 3-Benzyloxy-4,5-dimethoxy-benzoic acid methyl ester
Uniqueness
3-Benzyloxy-5-bromomethyl-benzoic acid methyl ester is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in synthetic applications where selective substitution reactions are desired.
Properties
Molecular Formula |
C16H15BrO3 |
---|---|
Molecular Weight |
335.19 g/mol |
IUPAC Name |
methyl 3-(bromomethyl)-5-phenylmethoxybenzoate |
InChI |
InChI=1S/C16H15BrO3/c1-19-16(18)14-7-13(10-17)8-15(9-14)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 |
InChI Key |
KRBIGOFXZKVZNO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CBr)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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